2-(2-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol
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Overview
Description
2-(2-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol is a compound that has been studied extensively for its potential biochemical and physiological effects. This compound is also known as HBB, and it has been synthesized using various methods. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has not been fully elucidated. However, it is believed that the compound may exert its effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that the compound has anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects. Additionally, the compound has been shown to improve glucose metabolism and to have potential as a treatment for type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol in lab experiments is its low toxicity. However, the compound is relatively insoluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential directions for future research on 2-(2-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol. One area of interest is the compound's potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, the compound may have potential as a treatment for various types of cancer. Further research is also needed to fully elucidate the compound's mechanism of action and to develop more effective synthesis methods.
Synthesis Methods
The synthesis of 2-(2-hydroxyphenyl)hexahydro-1H-benzimidazole-1,3(2H)-diol has been carried out using several methods. One of the most common methods involves the reaction of 2-aminophenol with cyclohexanone in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Scientific Research Applications
The compound has been studied for its potential use as an anti-inflammatory agent. It has also been investigated for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, the compound has been studied for its potential use in developing new drugs.
properties
IUPAC Name |
2-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-4-1-5-9(12)13-14(17)10-6-2-3-7-11(10)15(13)18/h1,4-5,8,10-11,13,16-18H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOCYOVIGSOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(N2O)C3=CC=CC=C3O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol |
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